Methyl 2-iodo-5-methylbenzoate
Overview
Description
Methyl 2-iodo-5-methylbenzoate: is an organic compound with the molecular formula C9H9IO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an iodine atom, and the hydrogen atom at the fifth position is replaced by a methyl group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-iodo-5-methylbenzoate can be synthesized through several methods. One common method involves the iodination of methyl 5-methylbenzoate. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-iodo-5-methylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Products depend on the nucleophile used (e.g., azides, nitriles).
Reduction: Methyl 2-iodo-5-methylbenzyl alcohol.
Oxidation: Methyl 2-iodo-5-methylbenzoic acid.
Scientific Research Applications
Methyl 2-iodo-5-methylbenzoate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug candidates.
Material Science: As a building block for the synthesis of functional materials with specific properties.
Biological Studies: In the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of methyl 2-iodo-5-methylbenzoate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological studies, it may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Methyl 2-iodobenzoate: Lacks the methyl group at the fifth position.
Methyl 5-iodo-2-methoxybenzoate: Contains a methoxy group instead of a methyl group.
Methyl 2-bromo-5-methylbenzoate: Contains a bromine atom instead of an iodine atom.
Uniqueness: Methyl 2-iodo-5-methylbenzoate is unique due to the presence of both an iodine atom and a methyl group on the aromatic ring. This combination of substituents imparts specific reactivity and properties, making it valuable in certain synthetic and research applications.
Properties
IUPAC Name |
methyl 2-iodo-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYMLHOXGMUIDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558145 | |
Record name | Methyl 2-iodo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-52-4 | |
Record name | Benzoic acid, 2-iodo-5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103440-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-iodo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-iodo-5-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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